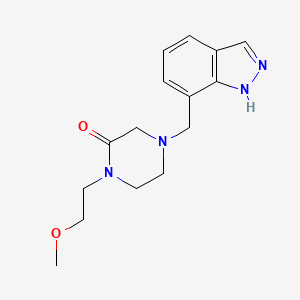![molecular formula C14H17N3 B7647464 1-[(2-Ethylpyrazol-3-yl)methyl]-2,3-dihydroindole](/img/structure/B7647464.png)
1-[(2-Ethylpyrazol-3-yl)methyl]-2,3-dihydroindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Ethylpyrazol-3-yl)methyl]-2,3-dihydroindole is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of a specific enzyme known as monoamine oxidase B (MAO-B) that is involved in the breakdown of dopamine in the brain. The compound has potential applications in the treatment of neurological disorders such as Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 1-[(2-Ethylpyrazol-3-yl)methyl]-2,3-dihydroindole involves the inhibition of this compound, which is an enzyme that breaks down dopamine in the brain. By inhibiting the activity of this compound, the compound increases the concentration of dopamine in the brain, which can alleviate the symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
Research has shown that this compound has a significant effect on the levels of dopamine in the brain. The compound inhibits the activity of this compound, which leads to an increase in the concentration of dopamine in the brain. Dopamine is a neurotransmitter that plays a crucial role in movement control, and its deficiency is associated with Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-[(2-Ethylpyrazol-3-yl)methyl]-2,3-dihydroindole in lab experiments is its potent inhibitory activity against this compound. This makes it a useful tool for studying the role of dopamine in the brain and its potential applications in the treatment of neurological disorders. One of the limitations of using this compound is its potential toxicity, which requires careful handling and monitoring in lab experiments.
Direcciones Futuras
Future research on 1-[(2-Ethylpyrazol-3-yl)methyl]-2,3-dihydroindole could focus on its potential applications in the treatment of other neurological disorders that are associated with dopamine deficiency. The compound could also be used in combination with other drugs to enhance its therapeutic effects. Additionally, research could focus on developing more efficient and cost-effective synthesis methods for the compound.
Métodos De Síntesis
The synthesis of 1-[(2-Ethylpyrazol-3-yl)methyl]-2,3-dihydroindole involves a multi-step process that starts with the reaction of 2-ethylpyrazole-3-carboxaldehyde with 2-nitrobenzaldehyde to form a nitro derivative. This nitro derivative is then reduced to an amine using hydrogen gas and palladium on carbon as a catalyst. The final step involves the reaction of the amine with 2,3-dihydroindole in the presence of a base such as sodium hydride.
Aplicaciones Científicas De Investigación
Research has shown that 1-[(2-Ethylpyrazol-3-yl)methyl]-2,3-dihydroindole has potential applications in the treatment of neurological disorders such as Parkinson's disease. Parkinson's disease is a progressive disorder that affects the nervous system and causes tremors, stiffness, and difficulty with movement. The compound works by inhibiting the activity of this compound, which is responsible for the breakdown of dopamine in the brain. Dopamine is a neurotransmitter that plays a crucial role in movement control, and its deficiency is associated with Parkinson's disease.
Propiedades
IUPAC Name |
1-[(2-ethylpyrazol-3-yl)methyl]-2,3-dihydroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-2-17-13(7-9-15-17)11-16-10-8-12-5-3-4-6-14(12)16/h3-7,9H,2,8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZIPHFULCNGHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)CN2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-1-[(5-phenoxyfuran-2-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7647391.png)
![1-(2-Methoxyethyl)-4-[(1-methyl-3-phenylpyrazol-4-yl)methyl]piperazin-2-one](/img/structure/B7647408.png)
![1-(2-Methoxyethyl)-4-[(3-methyl-1-phenylpyrazol-4-yl)methyl]piperazin-2-one](/img/structure/B7647412.png)


![7-[(5-Phenoxyfuran-2-yl)methyl]-1,2,5,6,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one](/img/structure/B7647438.png)
![3-[(2,6-difluorophenyl)methylsulfinylmethyl]-N,N-dimethyl-1,2,4-thiadiazol-5-amine](/img/structure/B7647446.png)
![N-cyclopentyl-2-(2',5'-dioxospiro[1,2-dihydroindene-3,3'-pyrrolidine]-1'-yl)acetamide](/img/structure/B7647453.png)
![N'-[(3-bromophenyl)methyl]-N'-cyclopropyl-N-prop-2-ynylpropanediamide](/img/structure/B7647461.png)
![N'-[(4-chlorophenyl)-phenylmethyl]-N-prop-2-ynylpropanediamide](/img/structure/B7647470.png)
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2,3-dihydroindole](/img/structure/B7647476.png)
![1-[1-(1-Cyclobutylpiperidin-3-yl)ethyl]-3-(furan-2-ylmethyl)urea](/img/structure/B7647487.png)
![2-pyridin-3-yl-N-[4-(trifluoromethyl)pyridin-2-yl]acetamide](/img/structure/B7647493.png)